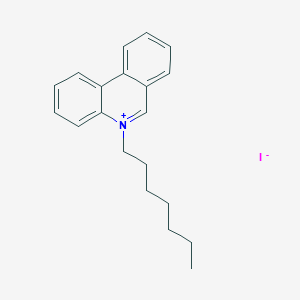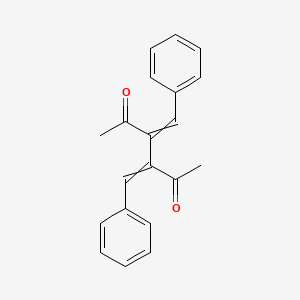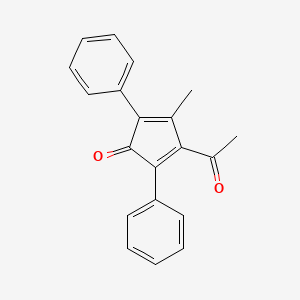![molecular formula C23H25N3O2 B14297716 4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) CAS No. 112518-27-1](/img/structure/B14297716.png)
4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) is an organic compound with the molecular formula C23H25N3O2. It is a derivative of N,N-dimethylaniline, where two N,N-dimethylaniline units are connected via a methylene bridge to a nitrophenyl group. This compound is known for its applications in dye manufacturing and as an analytical reagent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) typically involves the condensation of N,N-dimethylaniline with a nitrobenzaldehyde derivative. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization from ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction and minimize by-products.
化学反応の分析
Types of Reactions
4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The nitro group can be reduced to an amine group under mild conditions using reducing agents like NaBH4.
Common Reagents and Conditions
Oxidation: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Reduction: Amino derivatives.
科学的研究の応用
4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products
作用機序
The mechanism of action of 4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the formation of covalent bonds with proteins and nucleic acids, affecting their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but lacks the nitro group.
N,N-Dimethylaniline: A simpler structure with only one N,N-dimethylaniline unit.
4-Nitro-N,N-dimethylaniline: Contains a nitro group but lacks the methylene bridge connecting two N,N-dimethylaniline units
Uniqueness
4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of both the nitro group and the methylene bridge connecting two N,N-dimethylaniline units. This structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in dye manufacturing and as an analytical reagent .
特性
CAS番号 |
112518-27-1 |
|---|---|
分子式 |
C23H25N3O2 |
分子量 |
375.5 g/mol |
IUPAC名 |
4-[[4-(dimethylamino)phenyl]-nitro-phenylmethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H25N3O2/c1-24(2)21-14-10-19(11-15-21)23(26(27)28,18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17H,1-4H3 |
InChIキー |
ADMMMJNWZIPBQM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![([1,1'-Biphenyl]-4-yl)(phenyl)mercury](/img/structure/B14297636.png)
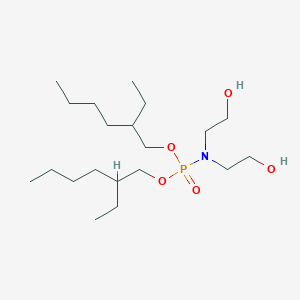
![[1,1'-Biphenyl]-2-ylsulfamic acid](/img/structure/B14297641.png)

![Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14297661.png)
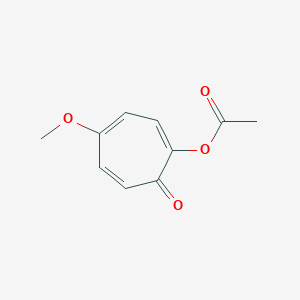

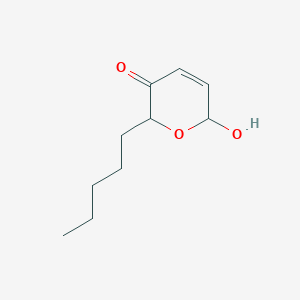
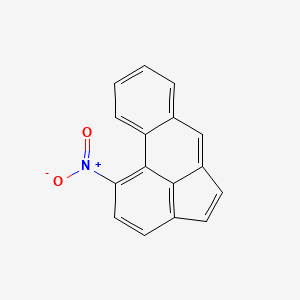
![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)
